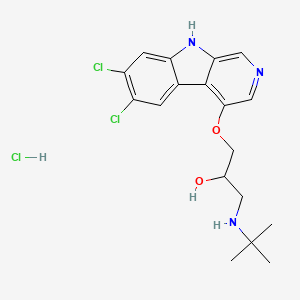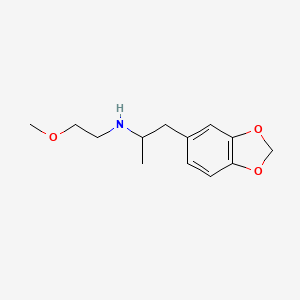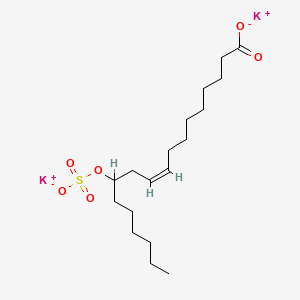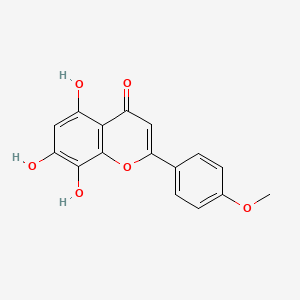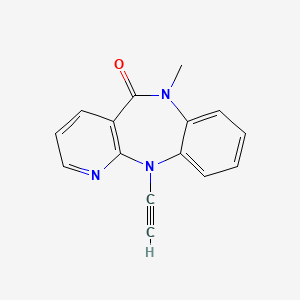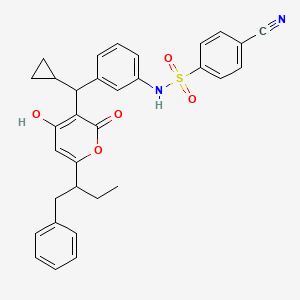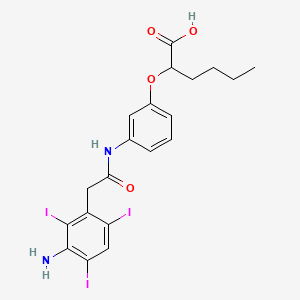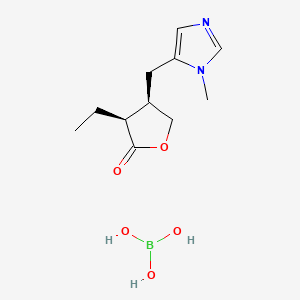
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Glycosylation Reaction: The initial step involves the glycosylation of a pyrimidinone derivative with a protected sugar moiety. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The protecting groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and high-throughput screening for reaction conditions.
Análisis De Reacciones Químicas
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sugar moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activity.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: This compound is studied for its interactions with enzymes and nucleic acids, providing insights into the mechanisms of nucleoside metabolism and function.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments, as it can inhibit the replication of viruses and the proliferation of cancer cells.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This compound targets specific enzymes involved in nucleoside metabolism, such as polymerases and kinases, leading to the inhibition of viral replication or cancer cell proliferation. The exact molecular pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- can be compared with other nucleoside analogs, such as:
- 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)-
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-dideoxy-b-D-erythro-hexopyranosyl)- lies in its specific structural modifications, which enhance its biological activity and therapeutic potential. Similar compounds may have different sugar moieties or functional groups, leading to variations in their chemical properties and biological effects.
Propiedades
Número CAS |
136020-18-3 |
|---|---|
Fórmula molecular |
C10H15N3O4 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,5S,6R)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-8-3-4-13(10(16)12-8)9-2-1-6(15)7(5-14)17-9/h3-4,6-7,9,14-15H,1-2,5H2,(H2,11,12,16)/t6-,7+,9+/m0/s1 |
Clave InChI |
GOUMWHNAXBKGRV-LKEWCRSYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]([C@H]1O)CO)N2C=CC(=NC2=O)N |
SMILES canónico |
C1CC(OC(C1O)CO)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


